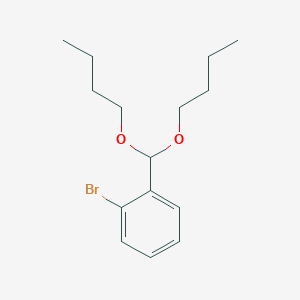
1-Bromo-2-(dibutoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(dibutoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a bromine atom and a dibutoxymethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibutoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(dibutoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(dibutoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidative conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(dibutoxymethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-(dibutoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(dibutoxymethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
1-Bromo-2-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of a dibutoxymethyl group.
2-Bromo-1,3-bis(bromomethyl)benzene: Contains additional bromomethyl groups, leading to different reactivity and applications.
1-Chloro-2-(dibutoxymethyl)benzene: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-(dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts specific steric and electronic effects on the benzene ring.
Propiedades
Número CAS |
113613-63-1 |
|---|---|
Fórmula molecular |
C15H23BrO2 |
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
1-bromo-2-(dibutoxymethyl)benzene |
InChI |
InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15H,3-6,11-12H2,1-2H3 |
Clave InChI |
KMLAULZPHNKGJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C1=CC=CC=C1Br)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
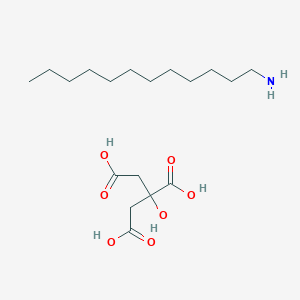
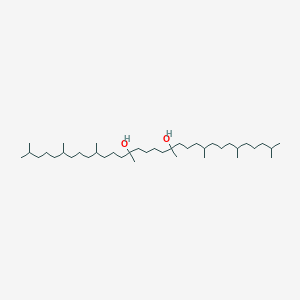
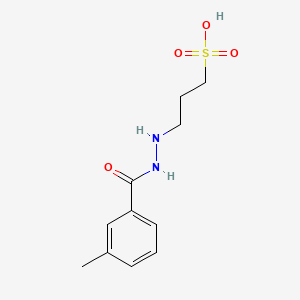
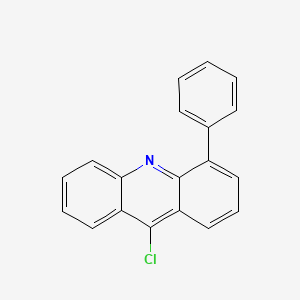


![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
